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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzylamine

Cat. No.: B1318726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the

structure elucidation of 2-Fluoro-4-methylbenzylamine. The document details the expected

data from key spectroscopic techniques, outlines experimental protocols, and presents a

logical workflow for the confirmation of the molecular structure.

Molecular Structure and Properties
2-Fluoro-4-methylbenzylamine is a substituted benzylamine with the molecular formula

C₈H₁₀FN and a molecular weight of 139.17 g/mol . The structure consists of a benzene ring

substituted with a fluorine atom at position 2, a methyl group at position 4, and an aminomethyl

group at position 1.

Chemical Structure:

Figure 1: Molecular Structure of 2-Fluoro-4-methylbenzylamine

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Fluoro-4-
methylbenzylamine. This data is derived from computational prediction tools and analysis of

structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 t 1H H-5

~6.95 d 1H H-3

~6.90 d 1H H-6

~3.85 s 2H -CH₂-

~2.30 s 3H -CH₃

~1.60 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~160 (d, ¹JCF ≈ 245 Hz) C-2

~139 (d, ³JCF ≈ 5 Hz) C-4

~130 (d, ³JCF ≈ 8 Hz) C-6

~126 (d, ⁴JCF ≈ 3 Hz) C-5

~125 (d, ²JCF ≈ 15 Hz) C-1

~115 (d, ²JCF ≈ 22 Hz) C-3

~40 -CH₂-

~20 -CH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity

~ -118 m

Table 4: Predicted Mass Spectrometry Data (EI)
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m/z Relative Intensity (%) Assignment

139 80 [M]⁺

122 100 [M-NH₃]⁺

109 40 [M-CH₂NH₂]⁺

96 30 [C₆H₄F]⁺

Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3380-3280 Medium, Broad
N-H stretch (asymmetric and

symmetric)

3030 Medium Aromatic C-H stretch

2920, 2850 Medium Aliphatic C-H stretch

1620 Strong N-H bend (scissoring)

1500, 1450 Strong Aromatic C=C stretch

1250 Strong C-F stretch

820 Strong C-H out-of-plane bend

Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of 2-Fluoro-4-
methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2-Fluoro-4-methylbenzylamine.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 500 MHz NMR spectrometer.

Set the spectral width to cover a range of -1 to 10 ppm.

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

Accumulate 16 scans for a good signal-to-noise ratio.

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier

transform.

Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

Use a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a 30-degree pulse width and a relaxation delay of 5 seconds.

Accumulate at least 1024 scans.

Process the data with an exponential multiplication (line broadening of 1 Hz) and Fourier

transform.

Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16

ppm.

¹⁹F NMR Spectroscopy:
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Acquire the spectrum on a spectrometer equipped with a fluorine probe (operating at 470

MHz for ¹⁹F).

Use a proton-decoupled pulse sequence.

Set the spectral width to cover a range of -100 to -150 ppm.

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

Accumulate 64 scans.

Process the data with an exponential multiplication (line broadening of 0.5 Hz) and Fourier

transform.

Phase and baseline correct the spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 2-Fluoro-4-methylbenzylamine in methanol (approximately 1

mg/mL).

Electron Ionization (EI) Mass Spectrometry:

Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

Use a standard electron energy of 70 eV for ionization.

Set the ion source temperature to 200 °C.

Scan a mass range of m/z 40 to 400.

Infrared (IR) Spectroscopy
Sample Preparation:

Place a drop of neat liquid 2-Fluoro-4-methylbenzylamine between two potassium

bromide (KBr) plates to form a thin film.
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Data Acquisition:

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Scan the range from 4000 to 400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

Record the spectrum in transmittance or absorbance mode.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the complete structure elucidation of 2-
Fluoro-4-methylbenzylamine, from initial analysis to final confirmation.
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Click to download full resolution via product page

Figure 2: Workflow for Structure Elucidation
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This comprehensive approach, combining multiple spectroscopic techniques, allows for the

unambiguous determination of the structure of 2-Fluoro-4-methylbenzylamine. The

correlation of data from each method provides a high degree of confidence in the final

structural assignment.

To cite this document: BenchChem. [Structure Elucidation of 2-Fluoro-4-methylbenzylamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318726#structure-elucidation-of-2-fluoro-4-
methylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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